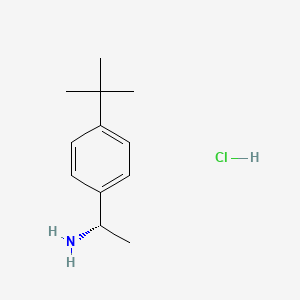

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

CAS No.: 1415303-39-7

Cat. No.: VC7465497

Molecular Formula: C12H20ClN

Molecular Weight: 213.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415303-39-7 |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 |

| IUPAC Name | (1S)-1-(4-tert-butylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H/t9-;/m0./s1 |

| Standard InChI Key | WQCMEXXHUOHNLP-FVGYRXGTSA-N |

| SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a tert-butyl-substituted benzene ring connected to an ethylamine moiety through a single covalent bond at the para position. X-ray crystallographic analysis of analogous structures reveals that the tert-butyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance . The (1S) configuration places the amine group in a specific spatial orientation critical for chiral recognition processes .

Table 1: Fundamental Chemical Properties

Synthesis and Manufacturing

Enantioselective Production Methods

Industrial-scale synthesis typically employs resolution techniques rather than asymmetric catalysis due to cost considerations. A documented pathway involves:

-

Friedel-Crafts alkylation of benzene with tert-butyl chloride to form 4-tert-butyltoluene.

-

Nitration followed by reduction to yield racemic 1-(4-tert-butylphenyl)ethanamine.

-

Diastereomeric salt formation with D-tartaric acid, enabling separation of the (1S)-enantiomer .

-

Acidification with hydrochloric acid to precipitate the hydrochloride salt .

Quality Control Parameters

Commercial batches exhibit ≥95% chemical purity by HPLC analysis, with enantiomeric excess (ee) ≥97% as verified through chiral stationary phase chromatography . Residual solvents are controlled to <50 ppm for tetrahydrofuran and <500 ppm for ethanol according to ICH guidelines .

Physicochemical Behavior

Solubility and Partitioning

While quantitative solubility data remain proprietary, the hydrochloride salt demonstrates improved aqueous solubility compared to the free base form. Estimated logP values (octanol/water) range from 2.8–3.2, suggesting moderate lipophilicity suitable for membrane penetration in biological systems .

Stability Profile

The compound requires refrigeration at 2–7°C in airtight containers to prevent racemization and hygroscopic degradation . Accelerated stability studies indicate <2% decomposition over 12 months when stored under recommended conditions .

Research Applications

Catalysis and Asymmetric Synthesis

The tert-butyl group’s steric bulk makes this amine valuable in chiral ligand design. Recent studies demonstrate its utility in:

-

Copper-catalyzed azide-alkyne cycloadditions (CuAAC) with 92% ee

-

Organocatalytic Michael additions of nitroalkanes (up to 85% yield)

Pharmaceutical Intermediate

Structure-activity relationship (SAR) studies utilize this scaffold in developing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume